
Palladium nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium nitrite is an inorganic compound with the chemical formula Pd(NO2)2. It is a coordination complex where palladium is bonded to nitrite ligands. This compound is known for its applications in catalysis and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Palladium nitrite can be synthesized through various methods. One common method involves the reaction of palladium chloride with sodium nitrite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of this compound as a precipitate.
Another method involves the direct reaction of palladium metal with nitrogen dioxide gas. This reaction requires elevated temperatures and results in the formation of this compound along with other nitrogen oxides.
Industrial Production Methods
Industrial production of this compound often involves the use of palladium nitrate as a precursor. Palladium nitrate can be prepared by dissolving palladium metal in nitric acid, followed by crystallization. The palladium nitrate is then reacted with sodium nitrite to produce this compound.
化学反応の分析
Types of Reactions
Palladium nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form palladium nitrate.
Reduction: It can be reduced to palladium metal using reducing agents such as hydrogen gas.
Substitution: this compound can undergo ligand exchange reactions where the nitrite ligands are replaced by other ligands such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of aqueous solutions of the desired ligands.
Major Products Formed
Oxidation: Palladium nitrate.
Reduction: Palladium metal.
Substitution: Palladium complexes with different ligands, such as palladium chloride or palladium acetate.
科学的研究の応用
Palladium nitrite has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Material Science: this compound is used in the synthesis of advanced materials, including nanoparticles and thin films.
Environmental Chemistry: It is used in the removal of nitrogen oxides from industrial emissions through catalytic reduction processes.
Biomedical Research: this compound is being explored for its potential use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism of action of palladium nitrite in catalytic processes involves the activation of the nitrite ligands, which facilitates various chemical transformations. The palladium center acts as a catalyst by providing a site for the reactants to interact, thereby lowering the activation energy of the reaction. The nitrite ligands can participate in redox reactions, further enhancing the catalytic activity of the compound.
類似化合物との比較
Similar Compounds
Palladium nitrate (Pd(NO3)2): Similar to palladium nitrite, palladium nitrate is used in catalysis and material science. palladium nitrate is more commonly used in oxidation reactions.
Palladium chloride (PdCl2): Palladium chloride is another palladium complex used in catalysis. It is often used in carbon-carbon coupling reactions, such as the Suzuki-Miyaura reaction.
Palladium acetate (Pd(OAc)2): Palladium acetate is widely used in organic synthesis, particularly in cross-coupling reactions.
Uniqueness of this compound
This compound is unique due to its ability to participate in both oxidation and reduction reactions. This dual functionality makes it a versatile catalyst in various chemical processes. Additionally, the nitrite ligands in this compound can undergo ligand exchange reactions, allowing for the synthesis of a wide range of palladium complexes with different properties.
特性
CAS番号 |
18608-81-6 |
|---|---|
分子式 |
N2O4Pd |
分子量 |
198.43 g/mol |
IUPAC名 |
palladium(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pd/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChIキー |
AEPKDRAICDFPEY-UHFFFAOYSA-L |
正規SMILES |
N(=O)[O-].N(=O)[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)

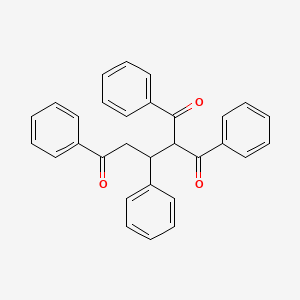
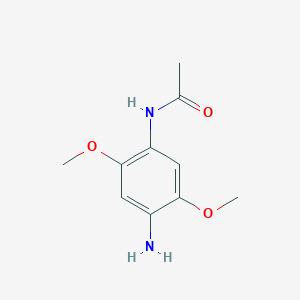
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
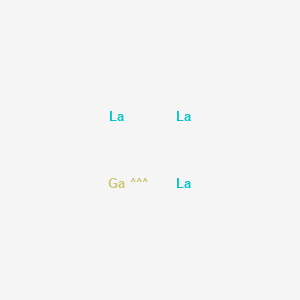

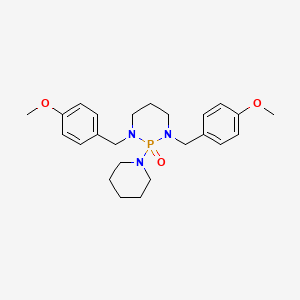
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)
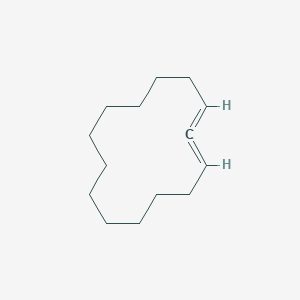
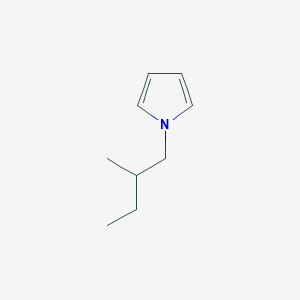
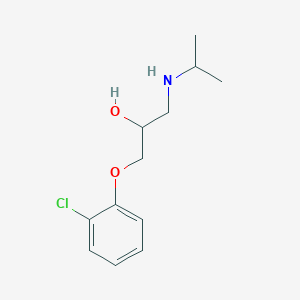

![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
